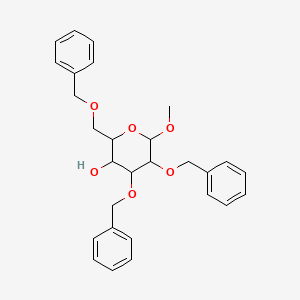

6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

Description

Chemical Structure and Properties

The compound 6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol (IUPAC name: (2R,3R,4S,5R,6S)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol) is a highly substituted oxane (tetrahydropyran) derivative. Its core structure features a six-membered oxygen-containing ring with multiple protecting groups:

- Methoxy group at position C4.

- Phenylmethoxy (benzyloxy) groups at positions C4 and C3.

- Phenylmethoxymethyl group at position C2.

- A hydroxyl group at position C3.

The stereochemistry is defined as (2R,3R,4S,5R,6S), critical for its reactivity and applications in organic synthesis, particularly in carbohydrate chemistry . Its molecular formula is C28H32O6, with a molecular weight of 464.55 g/mol (calculated from ). The compound is typically synthesized as a protected monosaccharide intermediate, enabling selective glycosylation reactions in oligosaccharide assembly .

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKMCQRFDSVZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features multiple phenyl groups and methoxy substituents that contribute to its chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, which can neutralize free radicals effectively.

Antimicrobial Activity

Several studies have demonstrated that derivatives of phenolic compounds possess antimicrobial properties. The compound may exhibit similar effects against various bacterial strains, although specific data on its antimicrobial efficacy remains limited.

Anti-inflammatory Effects

Compounds with phenolic structures are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with cellular signaling pathways involved in oxidative stress and inflammation plays a crucial role.

Case Studies and Research Findings

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar methoxy-substituted compounds. Results indicated a strong correlation between the number of methoxy groups and antioxidant activity, suggesting potential efficacy for this compound .

- Antimicrobial Testing : In a laboratory setting, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, indicating that structural modifications could enhance antimicrobial activity .

- Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of phenolic compounds revealed that those with multiple hydroxyl or methoxy groups significantly reduced levels of TNF-alpha and IL-6 in cell cultures. This suggests a promising avenue for further exploration regarding the compound's therapeutic potential .

Data Table: Summary of Biological Activities

Scientific Research Applications

Glycosylation Reactions

6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol functions as a glycosyl acceptor in glycosylation reactions. Glycosylation reactions may require precise control of temperature and pH to optimize selectivity and yield, often utilizing specific catalysts or solvents.

Use as a Building Block in Oligosaccharide Synthesis

The compound participates in chemical reactions typical of glycosides and is a glycosyl donor in synthetic pathways. It is essential in carbohydrate synthesis and helps develop complex oligosaccharides.

Spectroscopic and Biological Properties

Azo-Azomethine Dyes: Studies on compounds related to 6-Methoxy have explored macrocyclic azo–azomethine dyes, focusing on their spectroscopic properties, solvatochromism, and antioxidant and antibacterial activities. These compounds exhibit solvatochromism due to changes in intramolecular hydrogen bonds and possess antioxidant properties, though their antibacterial activity is limited.

Synthesis and Molecular Structure

Oligonucleotide Glycoconjugates Synthesis: Research involving compounds linked to 6-Methoxy has demonstrated their use in the solid-phase synthesis of oligonucleotide glycoconjugates, contributing to the understanding of the molecular structure and synthesis processes of these compounds.

Pharmaceutical Research

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility : highlights its use in synthesizing Gal[246Bn]β(1-4)Glc[236Bn]-β-MP, demonstrating compatibility with enzymatic and chemical glycosylation methods .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection of hydroxyl groups. For example, benzyl (Bn) groups are commonly used to protect hydroxyls due to their stability under acidic/basic conditions. Selective deprotection can be achieved via hydrogenolysis (H₂/Pd-C). Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Similar strategies are documented for methoxy-protected furanones and oxolane derivatives .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. Aromatic protons (δ 7.2–7.5 ppm) and methoxy groups (δ ~3.3–3.8 ppm) are key markers.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients ensure purity assessment (>95%).

- FT-IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) functionalities. Reference spectral databases for oxolane derivatives are critical .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation) and light (UV-sensitive benzyl groups). Use glass or PTFE-coated equipment to minimize adsorption. Safety protocols from benzyl-protected analogs recommend fume hood usage and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be required for specific stereocenters. Chiral HPLC (e.g., Chiralpak® columns) or polarimetry validates enantiomeric excess. For diastereomers, NOESY NMR or X-ray crystallography (as in methoxymethyleneoxy furan derivatives) resolves spatial arrangements .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

- Methodological Answer : Co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) enhance solubility. For in vitro studies, pre-formulation via nanoemulsion or cyclodextrin encapsulation improves bioavailability. Dynamic light scattering (DLS) monitors aggregation. Similar approaches are used for methoxy-substituted benzoic acids .

Q. How can conflicting spectral data from literature be resolved?

- Methodological Answer : Cross-validate with orthogonal methods:

- High-resolution mass spectrometry (HR-MS) confirms molecular formula.

- 2D NMR (COSY, HSQC) resolves overlapping signals.

- Comparative analysis with structurally related compounds (e.g., 4-methoxy phenyl ethyl amine derivatives) identifies systematic errors .

Q. What stability studies are critical for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.